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Ethyl 3-(methylthio)butyrate - 233665-96-8

Ethyl 3-(methylthio)butyrate

Catalog Number: EVT-397674
CAS Number: 233665-96-8
Molecular Formula: C7H14O2S
Molecular Weight: 162.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ethyl 3-(methylthio)butanoate, also known as fema 3836, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Ethyl 3-(methylthio)butanoate is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Ethyl 3-(methylthio)butanoate has been primarily detected in urine. Within the cell, ethyl 3-(methylthio)butanoate is primarily located in the cytoplasm.
Overview

Ethyl 3-(methylthio)butyrate is an organic compound with the molecular formula C7H14O2SC_7H_{14}O_2S. It is classified as an ester, specifically a thioester, which is characterized by the presence of a sulfur atom in its structure. This compound is recognized for its tropical aroma and sulfurous flavor, making it valuable in the flavor and fragrance industry. Ethyl 3-(methylthio)butyrate is primarily used as a flavoring agent in food products and has applications in perfumery due to its unique scent profile .

Source and Classification

Ethyl 3-(methylthio)butyrate can be sourced from various natural and synthetic processes. It is often derived from the esterification of fatty acids with methionol, a sulfur-containing alcohol. The compound falls under the broader classification of flavoring agents and fragrance compounds, making it relevant in both food science and cosmetic formulations .

Synthesis Analysis

Methods

The synthesis of ethyl 3-(methylthio)butyrate can be achieved through several methods:

  1. Esterification: This method involves the reaction of 3-(methylthio)butyric acid with ethanol in the presence of an acid catalyst. The reaction typically requires heating to facilitate the formation of the ester bond.
  2. Lipase-Catalyzed Reactions: Enzymatic synthesis using lipases has been explored, where lipase catalyzes the esterification between fatty acids and methionol, leading to the formation of various esters including ethyl 3-(methylthio)butyrate. This method offers advantages such as milder reaction conditions and higher specificity .

Technical Details

The reaction conditions for chemical synthesis usually involve temperatures ranging from ambient to elevated levels, depending on the specific method employed. For enzymatic synthesis, conditions such as pH and temperature are optimized for maximum enzyme activity.

Molecular Structure Analysis

Data

  • Molecular Weight: 174.25 g/mol
  • CAS Number: 233665-96-8
  • IUPAC Name: Ethyl 3-(methylthio)butanoate
  • PubChem CID: 22213645 .
Chemical Reactions Analysis

Ethyl 3-(methylthio)butyrate can participate in various chemical reactions typical of esters:

  1. Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield methanol and 3-(methylthio)butyric acid.
  2. Transesterification: It can react with other alcohols to form different esters, which is significant in biodiesel production and flavor modification processes.

These reactions are typically monitored using analytical techniques such as gas chromatography or nuclear magnetic resonance spectroscopy to confirm product formation .

Mechanism of Action

The mechanism by which ethyl 3-(methylthio)butyrate exerts its effects primarily relates to its olfactory properties. The compound interacts with olfactory receptors in the nasal cavity, triggering sensory responses that contribute to flavor perception in food applications. Its unique sulfurous notes are particularly impactful in creating complex flavor profiles that mimic tropical fruits or enhance existing flavors in culinary applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Tropical, sulfurous
  • Boiling Point: Approximately 170 °C
  • Density: About 0.94 g/cm³

Chemical Properties

These properties make ethyl 3-(methylthio)butyrate suitable for various applications within the food and fragrance industries .

Applications

Ethyl 3-(methylthio)butyrate finds extensive use in:

  1. Flavoring Agents: It is utilized in food products to impart a tropical flavor, particularly in beverages, desserts, and confections.
  2. Fragrance Compounds: Its unique odor profile makes it valuable in perfumery for creating complex scent formulations.
  3. Food Additives: Approved for use as a food additive, it enhances flavor profiles without altering product safety.
Biosynthesis and Natural Occurrence

Enzymatic Pathways in Tropical Fruit Aromas

Ethyl 3-(methylthio)butyrate (EMTB) is a key sulfur-containing volatile that imparts distinctive tropical and fruity aromas. In pineapple (Ananas comosus), EMTB biosynthesis initiates from L-methionine, which undergoes transamination to form 4-(methylthio)-2-oxobutanoate. This α-keto acid is then decarboxylated by pyruvate decarboxylase-like enzymes to yield 3-(methylthio)propanal (methional). Subsequent reduction and esterification reactions, mediated by alcohol dehydrogenases and alcohol acyltransferases, produce the final ethyl ester [2] [8]. The compound’s odor threshold is remarkably low (0.1–10 ppb), contributing significantly to sensory profiles even at minimal concentrations. At 0.10% dilution, EMTB emits a complex bouquet of tropical fruity, pineapple-like, and sulfurous notes, while higher concentrations (1.00%) introduce earthy and waxy nuances [2].

Table 1: Natural Occurrence and Organoleptic Properties of EMTB

SourceKey Biosynthetic EnzymesAroma DescriptorsConcentration Influence
PineappleAlcohol acyltransferase, DehydrogenaseTropical, Sulfurous, PineappleDominant at 0.10% dilution
DurianMethionine γ-lyase, Ester synthasePungent, Fruity, Onion-likeEnhanced during ripening
Passionfruitα-Keto acid decarboxylaseFruity, Cheesy, PulpyDetected at 2.5–10 ppm in pulp
Synthetic MimeticsN/ARed fruit, Earthy, Fatty (at 1.00%)Waxy notes emerge at higher concentrations

EMTB’s structural analogs, such as ethyl butyrate and ethyl 3-mercaptopropionate, share overlapping biosynthetic routes but differ in substrate specificity. For instance, ethyl butyrate synthesis in climacteric fruits like bananas involves alcohol acyltransferases that esterify ethanol and butyric acid—a pathway distinct from EMTB’s methionine-dependent cascade [3]. This specificity underscores the role of sulfur metabolism in defining tropical fruit aromas.

Microbial Synthesis via Sulfur-Metabolizing Microorganisms

Microbial production of EMTB occurs through both native and engineered pathways in bacteria and fungi. Lactobacillus buchneri and Saccharomyces cerevisiae engage in cross-feeding interactions where methionine is regenerated via methyl recycling. S. cerevisiae upregulates genes encoding methionine adenosyltransferase (e.g., MET2, MET17) in co-cultures, converting methionine to S-adenosylmethionine (SAM). SAM demethylation yields S-methylthioadenosine, which is hydrolyzed to 3-(methylthio)propanol—a direct precursor for EMTB synthesis [4] [6]. This synergistic metabolism increases EMTB titers by 40–60% compared to monocultures [4].

Table 2: Microbial Systems for EMTB Biosynthesis

Microorganism(s)Key Metabolic Genes/EnzymesSubstrateEMTB Yield Enhancement
Saccharomyces cerevisiae (alone)Alcohol acetyltransferase (ATF1)L-MethionineBaseline production
S. cerevisiae + L. buchneriMethionine adenosyltransferase (METK)S-Methylthioadenosine40–60% increase
Engineered E. coliCystathionine γ-synthase (metB)3-(Methylthio)butyryl-CoANot quantified
Bacillus spp. in DaquMethionine γ-lyaseMethionalCorrelates with ester synthesis

In Chinese Baijiu fermentation, Bacillus spp. (e.g., B. licheniformis) in Daqu starter contribute methionine γ-lyase, which degrades methionine to methional. Yeasts like Pichia membranifaciens then reduce and esterify this intermediate to EMTB. Fortified Daqu—enriched with caproic acid bacteria and methanogens—boosts EMTB production by 1.8-fold through syntrophic interactions that stabilize sulfur flux [4] [6]. These microbial communities exemplify how sulfur-metabolizing consortia enhance flavor complexity in fermented foods.

Role in Plant-Microbe Symbiosis for Flavor Development

Plant-microbe symbioses critically modulate EMTB accumulation in agricultural systems. In pineapple rhizospheres, arbuscular mycorrhizal fungi (e.g., Glomus spp.) enhance sulfur assimilation by upregulating sulfate transporters in roots. This increases methionine availability by 15–20%, directly influencing fruit EMTB levels [8]. Similarly, endophytic Acetobacter spp. in passionfruit flowers convert soil-derived sulfates into volatile sulfur compounds that are esterified during fruit maturation [8].

Table 3: Symbiotic Systems Influencing EMTB in Crops

Host PlantAssociated Microbe(s)Microbial FunctionFlavor Compound Impact
PineappleGlomus intraradicesEnhanced sulfate uptake and methionine synthesis15–20% ↑ methionine-derived EMTB
PassionfruitAcetobacter tropicalisOxidation of soil sulfides to organic S-compoundsElevated floral precursor pools
Fermented BaijiuFortified Daqu microbiotaSyntrophic H₂ transfer for caproate synthesis"Ethyl Caproate-Increasing" effect

In Baijiu brewing, the "Ethyl Caproate-Increasing and Ethyl Lactate-Decreasing" phenomenon relies on syntrophic interactions between Clostridium spp. and methanogens (e.g., Methanoculleus). Clostridium converts butyrate to butyryl-CoA, while methanogens maintain low H₂ partial pressure via hydrogenotrophic methanogenesis. This shifts metabolic flux toward ethyl caproate and EMTB instead of ethyl lactate [4] [6]. Such symbioses demonstrate how microbial guilds collaboratively shape flavor profiles by regulating precursor partitioning.

Properties

CAS Number

233665-96-8

Product Name

Ethyl 3-(methylthio)butyrate

IUPAC Name

ethyl 3-methylsulfanylbutanoate

Molecular Formula

C7H14O2S

Molecular Weight

162.25 g/mol

InChI

InChI=1S/C7H14O2S/c1-4-9-7(8)5-6(2)10-3/h6H,4-5H2,1-3H3

InChI Key

OBOGJNGOEGQVPL-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(C)SC

Solubility

very slightly soluble in water; soluble in alcohols and oils

Canonical SMILES

CCOC(=O)CC(C)SC

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